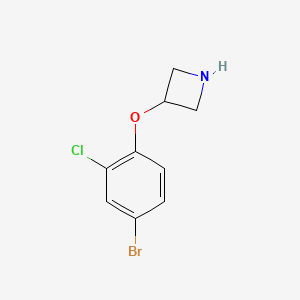

3-(4-Bromo-2-chlorophenoxy)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

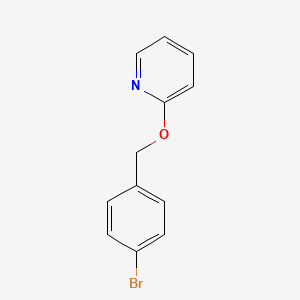

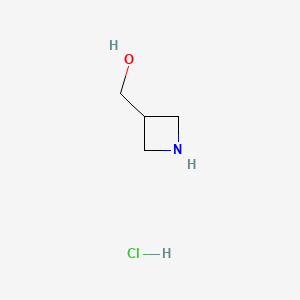

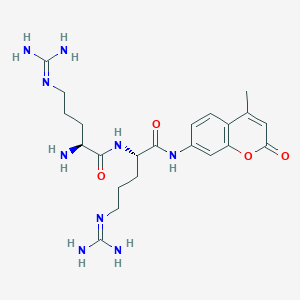

The compound 3-(4-Bromo-2-chlorophenoxy)azetidine is a member of the azetidine family, which is characterized by a four-membered ring containing one nitrogen atom. The specific structure of this compound includes a phenoxy substituent with bromine and chlorine on the aromatic ring. While the provided papers do not directly discuss 3-(4-Bromo-2-chlorophenoxy)azetidine, they offer insights into the chemistry of related azetidine derivatives and their reactivity, which can be extrapolated to understand the properties and potential reactivity of the compound .

Synthesis Analysis

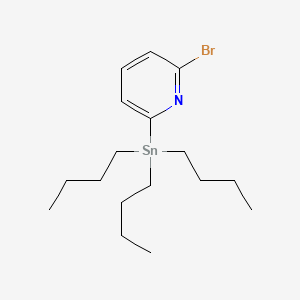

The synthesis of azetidine derivatives often involves the use of halogenated precursors and nucleophilic or electrophilic reagents to construct the azetidine ring. For example, the synthesis of N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines involves a reaction with DBU, leading to the formation of haloalkenes . Similarly, 3-bromo-3-ethylazetidines have been used as precursors for the synthesis of various functionalized azetidines . These methods could potentially be adapted for the synthesis of 3-(4-Bromo-2-chlorophenoxy)azetidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

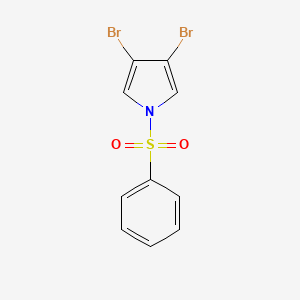

The molecular structure of azetidine derivatives is crucial in determining their reactivity and physical properties. The presence of halogen substituents on the azetidine ring or on the substituents attached to it can significantly influence the behavior of these compounds. For instance, the presence of chlorine and bromine on the azetidine ring has been shown to affect the outcome of reactions, as seen in the "halogen dance" phenomenon . The steric and electronic effects of the substituents can also dictate the stability and reactivity of the azetidine ring.

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions, often facilitated by their halogen substituents. The reactivity can include nucleophilic substitutions, eliminations, and rearrangements. For example, the reaction of N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU leads to the formation of haloalkenes through a halogen exchange process . Additionally, 3-bromo-3-ethylazetidines can be transformed into various functionalized azetidines, showcasing the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

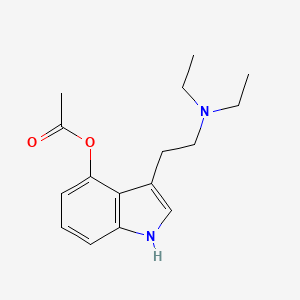

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of halogen atoms can increase the density and boiling points of these compounds. The electronic effects of the substituents can affect the acidity or basicity of the azetidine nitrogen, which in turn influences the solubility and reactivity. The antioxidant activity of 4-oxo-azetidine derivatives has been evaluated, indicating that the presence of chlorine on the phenyl ring enhances this property . These insights can be used to infer the properties of 3-(4-Bromo-2-chlorophenoxy)azetidine, although specific studies on this compound would be required for accurate determination.

科学的研究の応用

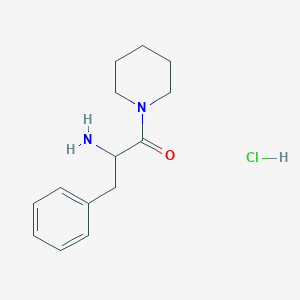

Stereoselective Synthesis of Piperidines

Research by Mollet et al. (2011) introduced a method for the stereoselective synthesis of cis-3,4-disubstituted piperidines via ring transformation of 2-(2-mesyloxyethyl)azetidines. This process provides an alternative preparation method for 3,4-disubstituted piperidines, valuable templates in medicinal chemistry. The method involves the reactivity of azetidines with different nucleophiles, resulting in various 4-substituted piperidines through a detailed computational analysis-supported mechanism (Mollet et al., 2011).

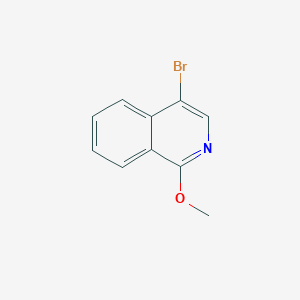

Domino Ring Opening and Cyclization

Rao et al. (2012) explored a domino aziridine ring opening with o-bromophenols and o-chlorophenols followed by a palladium-catalyzed coupling-cyclization. This method efficiently synthesizes trans-3,4-dihydro-2H-1,4-benzoxazine moieties, highlighting the versatility of azetidine derivatives in synthesizing complex heterocycles with good to excellent yields (Rao et al., 2012).

Synthesis of Functionalized Azetidines

Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines for preparing a wide range of functionalized azetidines. This work not only provided a straightforward preparation method for 3-substituted-3-ethylazetidines but also showed the potential of 3-bromo-3-ethylazetidines as precursors for novel spirocyclic azetidine building blocks and further functionalized azetidines, showcasing the broad applicability of azetidine derivatives in organic synthesis (Stankovic et al., 2013).

将来の方向性

Azetidines, including 3-(4-Bromo-2-chlorophenoxy)azetidine, have potential in peptidomimetic and nucleic acid chemistry . They also represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . Future directions may include further exploration of these properties and applications .

特性

IUPAC Name |

3-(4-bromo-2-chlorophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJIHOZSVLJOJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-2-chlorophenoxy)azetidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)